molecular formula C24H27N3O4 B15231913 (S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate

(S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate

Cat. No.: B15231913
M. Wt: 421.5 g/mol
InChI Key: DKLHRWHPVVDOCW-OAQYLSRUSA-N
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Description

(S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a hydroxymethyl phenyl group, and an isoquinolinylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

    Protection of the hydroxyl group: The hydroxyl group on the phenyl ring is protected using a suitable protecting group.

    Coupling reaction: The protected phenyl derivative is coupled with an isoquinolinylamine derivative under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

(S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl(2-(4-(hydroxymethyl)phenyl)-3-(isoquinolin-6-ylamino)-3-oxopropyl)carbamate
  • (4-((1S)-1-(Aminomethyl)-2-(isoquinolin-6-ylamino)-2-oxoethyl)phenyl)methyl 2,4-dimethylbenzoate
  • 4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the isoquinolinylamino group offers potential for specific interactions with biological targets.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-[4-(hydroxymethyl)phenyl]-3-(isoquinolin-6-ylamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C24H27N3O4/c1-24(2,3)31-23(30)26-14-21(17-6-4-16(15-28)5-7-17)22(29)27-20-9-8-19-13-25-11-10-18(19)12-20/h4-13,21,28H,14-15H2,1-3H3,(H,26,30)(H,27,29)/t21-/m1/s1

InChI Key

DKLHRWHPVVDOCW-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)CO)C(=O)NC2=CC3=C(C=C2)C=NC=C3

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)CO)C(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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